PD176252 - 204067-01-6

PD176252

Catalog Number: EVT-278335
CAS Number: 204067-01-6
Molecular Formula: C32H36N6O5
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD176252 is a non-peptide antagonist of the bombesin receptor subtype 2 (BB2), also known as the gastrin-releasing peptide receptor (GRPR) [, ]. It exhibits high affinity for BB2 receptors while demonstrating minimal interaction with BB1 receptors [, ]. This selectivity makes it a valuable tool in scientific research for investigating the roles of BB2 receptors in various biological processes.

PD176252 is frequently employed in studies exploring cancer development and progression, particularly in cancers overexpressing GRPR, such as lung, colon, prostate, and gastric cancers [, , , ]. Its role as a research tool extends to investigating its potential in ameliorating cisplatin-induced nephrotoxicity [] and understanding itch mechanisms [].

Synthesis Analysis

The synthesis of PD 176252 involves a multi-step process that incorporates various chemical fragments to construct the final compound. The core structure consists of a triazine ring scaffold with multiple substituents, including a phenoxyl moiety and a chlorophenyl moiety. The synthesis typically begins with the formation of the triazine scaffold, followed by the introduction of side chains that enhance binding affinity and selectivity towards the GRP receptors.

Key steps in the synthesis include:

  1. Formation of the Triazine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of phenoxyl and chlorophenyl groups is performed using electrophilic aromatic substitution methods.
  3. Final Coupling: The last step often involves coupling reactions to attach the side chains that confer biological activity.

Technical parameters such as reaction temperature, solvent choice, and catalyst use are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular formula of PD 176252 is C32H36N6O5C_{32}H_{36}N_{6}O_{5}, with a molecular weight of approximately 584.67 g/mol. Its structure features several notable components:

The three-dimensional structure has been modeled using computational techniques to predict binding conformations within GRP receptors, providing insights into its pharmacophoric features .

Chemical Reactions Analysis

PD 176252 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Interactions: It forms non-covalent interactions (hydrogen bonds, van der Waals forces) with GRP receptors, crucial for antagonistic action.
  2. Metabolic Stability: Understanding how PD 176252 is metabolized in biological systems helps in predicting its pharmacokinetics.
  3. Analog Synthesis: The modification of PD 176252's structure to create analogues involves substitution and coupling reactions aimed at improving selectivity and reducing toxicity .
Mechanism of Action

PD 176252 functions primarily as an antagonist at the gastrin-releasing peptide receptors (specifically BB2). By binding to these receptors, it inhibits the signaling pathways that promote cancer cell proliferation. The mechanism involves:

  • Competitive Inhibition: PD 176252 competes with endogenous ligands (such as gastrin-releasing peptide) for receptor binding.
  • Downregulation of Growth Signals: Its binding prevents receptor activation, leading to decreased intracellular signaling cascades that would otherwise promote cell growth and survival.

Studies have demonstrated that PD 176252 can significantly reduce apoptosis induced by chemotherapeutic agents like cisplatin in renal cells, highlighting its potential protective effects against drug-induced toxicity .

Physical and Chemical Properties Analysis

PD 176252 exhibits several key physical and chemical properties:

  • Appearance: Yellow solid.
  • Solubility: Limited solubility in aqueous solutions (<58.47 mg/ml in dimethyl sulfoxide).
  • Storage Conditions: Recommended storage at -20°C to maintain stability.
  • Reactivity: Exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions.

These properties are critical when considering formulation strategies for potential therapeutic applications .

Applications

PD 176252 has several promising applications in scientific research and potential therapeutic contexts:

  1. Cancer Research: As a GRP receptor antagonist, it is being investigated for its ability to inhibit tumor growth in various cancers.
  2. Drug Development: Its analogues are being synthesized to improve selectivity and reduce toxicity, aiming for safer cancer therapies.
  3. Nephroprotection Studies: Research into its ability to protect renal cells from cisplatin-induced damage suggests applications in mitigating chemotherapy side effects.

Properties

CAS Number

204067-01-6

Product Name

PD 176252

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide

Molecular Formula

C32H36N6O5

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1

InChI Key

NNFUWNLENRUDHR-HKBQPEDESA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

PD 176252
PD-176252
PD176252

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.